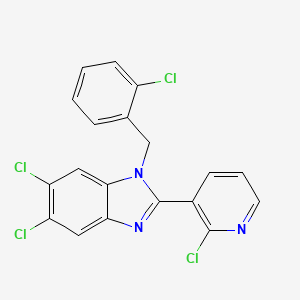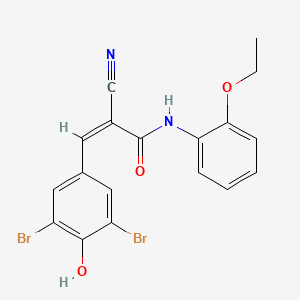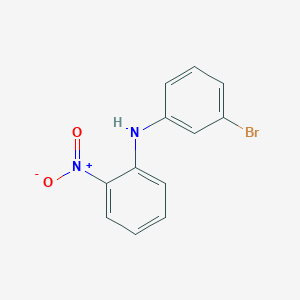
N'-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Research has identified quinoxaline derivatives as potent neuroprotectants. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxaline analog, acts as a selective inhibitor for the quisqualate subtype of the glutamate receptor, demonstrating protective effects against global ischemia even when administered two hours post-ischemic challenge (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Antimicrobial Activity
New derivatives of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide have shown significant antibacterial and antifungal activities, with some compounds particularly effective against bacterial strains and fungi, indicating their potential as antimicrobial agents (Gomaa, El-Katatny, & Ali, 2020).
Catalysis
Quinoxaline derivatives have been used as rigid P-chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, underscoring their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Anticonvulsant Activity
Quinoxaline derivatives have also been synthesized and evaluated for their anticonvulsant activities. For instance, compounds such as 4-styryltetrazolo[1,5-a]quinoxalines have been developed and shown to exhibit promising results in vivo, indicating their potential as anticonvulsant agents (Wagle, Adhikari, & Kumari, 2009).
Antitrypanosomal Drugs
The synthesis of quinoxaline di-N-oxide derivatives has been explored for their in vitro antitrypanosomal activity against Trypanosoma cruzi. Compounds with facile monoelectronation of the N-oxide moiety showed the highest activities, suggesting their potential as new drugs for chemotherapy against Trypanosoma cruzi (Cerecetto, Di Maio, Gonzalez, Risso, Saenz, Seoane, Denicola, Peluffo, Quijano, & Olea‐Azar, 1999).
Eigenschaften
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-16-8-7-11-18(14-16)23(28)27-26-22-21(15-17-9-3-2-4-10-17)24-19-12-5-6-13-20(19)25-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXWIDTXSBLFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)


![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)
![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)




![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)
